Alda-1 is a small molecule classified as a selective activator of the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2). [, , ] ALDH2 plays a crucial role in detoxifying reactive aldehydes, particularly 4-hydroxy-trans-2-nonenal (4-HNE), which accumulates under pathological conditions like ischemia-reperfusion injury and spinal cord injury. [, ]
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide is a chemical compound characterized by its unique structural features, which include a benzodioxole moiety and a phenylbutanamide group. This compound is significant in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
The compound is classified under amides, specifically as a substituted butanamide. It features a benzodioxole ring, which is known for its presence in numerous bioactive compounds. According to PubChem, the IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide, and it has been studied for its interactions with biological macromolecules and potential therapeutic effects .
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide typically involves several key steps:
Industrial production may involve optimized synthetic routes that enhance yield and purity, often utilizing catalysts and specific solvents to improve reaction efficiency.
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide involves its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures may modulate neurotransmitter systems or exhibit anti-inflammatory properties. The precise pathways remain an area of active investigation .
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in various applications and environments.
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide has several potential applications:
Research continues to explore its efficacy in various scientific domains .
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide represents a structurally complex small molecule classified within the benzodioxole-aryl amide family. Its systematic IUPAC name precisely defines the molecular architecture: an amide linkage between 2-phenylbutanoic acid and a 1,3-benzodioxol-5-ylmethyl (piperonyl) moiety. The molecular formula is C₁₉H₂₁NO₃ (molecular weight: 311.38 g/mol), featuring three distinct pharmacophoric elements:
This compound exemplifies N-benzyl-substituted phenylalkylamides, characterized by the piperonyl group (benzodioxolylmethyl) attached to the amide nitrogen. The 2-phenylbutanamide component contains a stereogenic center at the C2 position, making enantiomeric resolution possible. The benzodioxole ring system, particularly its methylenedioxy group (-O-CH₂-O-), creates a distinctive electron-donating environment that significantly influences the compound's electronic properties and binding interactions with biological targets [4] [9].
Table 1: Structural Descriptors of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide
Component | Structural Feature | Pharmacophoric Role |
---|---|---|
1,3-Benzodioxole | Methylenedioxy-fused benzene | Electron donation; metabolic stability |
2-Phenylbutanamide | Chiral center at Cα of amide | Steric directionality in target binding |
N-Benzyl linkage | -CH₂- spacer between benzodioxole and amide | Conformational flexibility |
The compound emerged from systematic exploration of benzodioxole derivatives beginning in the 1980s. Early research on 1-(1,3-benzodioxol-5-yl)-2-butanamine derivatives revealed novel psychoactive properties distinct from classical hallucinogens, leading to their classification as "entactogens" – substances producing interpersonal connectedness [7]. This discovery stimulated interest in structurally modified benzodioxole compounds with optimized pharmacological profiles.
The specific transition to N-(benzodioxolylmethyl) amides gained momentum through patent literature circa 2015-2020, where compounds bearing this scaffold were investigated as TRPM8 receptor modulators for physiological cooling effects . Simultaneously, research into benzothiazole-acetamide derivatives (structurally analogous amides) demonstrated potent monoacylglycerol lipase (MAGL) inhibition with IC₅₀ values reaching 6.5-9 nM, highlighting the therapeutic potential of this chemical class in oncology . The structural convergence of these research trajectories positioned N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide as a compound of significant interdisciplinary interest in both neuropharmacology and enzyme modulation studies.
This compound occupies a strategic position in contemporary drug discovery due to its dual relevance:
Molecular modeling indicates the benzodioxole system may enhance blood-brain barrier permeability, while the chiral phenylbutanamide component provides stereoselective binding capabilities to neuronal receptors and enzymatic active sites. These properties establish the compound as a versatile scaffold for probing neurochemical pathways and developing enzyme-targeted therapeutics [9] [10].
Table 2: Biological Targets of Structural Analogs
Biological Target | Activity Reported | Therapeutic Area | Potency (Analog Data) |
---|---|---|---|
TRPM8 Receptor | Agonism (Cooling Effect) | Neuropathic Pain | EC₅₀: ~0.1-10 µM* |
Monoacylglycerol Lipase | Inhibition | Cancer/Neuroinflammation | IC₅₀: 6.5-9 nM** |
DNA Gyrase | Inhibition (Carbazoles) | Anti-infectives | Variable** |
*Based on patent examples ; **Based on benzothiazole-amide derivatives
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3